molecular formula C19H15N3O3S2 B2685945 N-(2-methoxyphenyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide CAS No. 1111160-59-8

N-(2-methoxyphenyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide

Cat. No. B2685945
CAS RN: 1111160-59-8
M. Wt: 397.47
InChI Key:
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Description

N-(2-methoxyphenyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide is a useful research compound. Its molecular formula is C19H15N3O3S2 and its molecular weight is 397.47. The purity is usually 95%.
BenchChem offers high-quality N-(2-methoxyphenyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-methoxyphenyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Properties

Quinazolinones, including our compound of interest, have demonstrated potential as anticancer agents. They can inhibit tumor growth and metastasis. Researchers have explored their use in lung and pancreatic cancers . Further studies are needed to elucidate the precise mechanisms and optimize their efficacy.

Antibacterial Activity

Quinazolinones exhibit antibacterial properties, making them valuable in combating drug-resistant bacterial strains. These compounds could serve as novel antibiotics to address the growing challenge of bacterial resistance .

Neurological Applications

Due to their lipophilicity, quinazolinones can penetrate the blood-brain barrier. This property makes them suitable for targeting central nervous system diseases. Investigating their potential in neurodegenerative disorders is an exciting avenue .

Mechanism of Action

    Target of Action

    Compounds similar to “N-(2-methoxyphenyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide” often target specific enzymes or receptors in the body . The exact target of this compound is currently unknown.

    Mode of Action

    Once the compound binds to its target, it can inhibit or activate the function of the target, leading to changes in cellular processes . The exact mode of action for this compound is currently unknown.

    Biochemical Pathways

    The compound may affect various biochemical pathways depending on its target . The exact pathways affected by this compound are currently unknown.

    Pharmacokinetics

    The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound determine its bioavailability. These properties can be influenced by factors such as the compound’s chemical structure and the patient’s physiological condition . The exact ADME properties of this compound are currently unknown.

    Result of Action

    The result of the compound’s action can vary widely, from inhibiting the growth of harmful cells to reducing inflammation . The exact results of this compound’s action are currently unknown.

    Action Environment

    Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of a compound . The exact influence of environmental factors on this compound is currently unknown.

properties

IUPAC Name

N-(2-methoxyphenyl)-7-methyl-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O3S2/c1-10-7-8-13-11(9-10)17(23)21-16-15(27-19(26)22(13)16)18(24)20-12-5-3-4-6-14(12)25-2/h3-9H,1-2H3,(H,20,24)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWHDSTNFZRLEHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N3C(=C(SC3=S)C(=O)NC4=CC=CC=C4OC)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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